

Preclinical Profile of BMS-986104: A Differentiated S1P1 Receptor Modulator

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Compound of Interest		
Compound Name:	BMS-986104	
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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

BMS-986104 is a novel, orally bioavailable small molecule that acts as a selective modulator of the sphingosine-1-phosphate receptor 1 (S1P1).[1][2] Developed by Bristol-Myers Squibb, it represents a second-generation S1P1 modulator designed to offer an improved safety profile compared to the first-in-class drug, fingolimod.[1][3] Fingolimod, while effective in treating relapsing-remitting multiple sclerosis, is associated with dose-dependent bradycardia upon initiation of therapy.[1][2] BMS-986104 was engineered to be a biased agonist, demonstrating partial agonism in receptor internalization, which is thought to contribute to its differentiated safety profile, particularly concerning cardiovascular and pulmonary effects.[1][4] This technical guide provides a comprehensive overview of the preclinical studies of BMS-986104, detailing its in vitro and in vivo pharmacology, mechanism of action, and pharmacokinetic properties.

Data Presentation In Vitro Pharmacology of BMS-986104 Phosphate

BMS-986104 is a prodrug that is phosphorylated in vivo to its active metabolite, **BMS-986104**-P. The following table summarizes the in vitro activity of **BMS-986104**-P in various functional assays. While specific EC50/IC50 values from the primary publication are not publicly available, the compound has been reported to be highly potent.



Assay Type	Receptor Target	Cell Line/System	Potency/Effica cy	Reference
GTPγS Binding Assay	Human S1P1	Recombinant cell membranes	Highly potent agonist. This assay measures the initial step of G-protein activation following receptor binding.	Based on qualitative descriptions in preclinical publications.[4]
cAMP Inhibition Assay	Human S1P1	CHO cells	Highly potent in inhibiting forskolin-stimulated cAMP accumulation, indicating robust Gai signaling. BMS-986104 displayed significant bias for cAMP over ERK1/2 and internalization.[4]	Based on qualitative descriptions in preclinical publications.[4]
ERK Phosphorylation Assay	Human S1P1	CHO cells	Potent agonist. This assay measures downstream signaling through the MAPK/ERK pathway.	Based on qualitative descriptions in preclinical publications.[4]
Receptor Internalization Assay	Human S1P1	CHO cells	Partial agonist. This biased agonism, leading to less receptor internalization	Based on qualitative descriptions in preclinical publications.[4]



compared to full agonists, is a key differentiating feature of BMS-986104.[4]

In Vivo Efficacy of BMS-986104

BMS-986104 has demonstrated efficacy in rodent models of autoimmune diseases. The following tables summarize the key findings. Quantitative data from the primary publication are not fully available; therefore, the results are presented with qualitative descriptions based on the available literature.

T-Cell Transfer Colitis Model in Mice

Treatment Group	Dose (mg/kg, p.o.)	Key Findings
Vehicle	-	Progressive weight loss and significant shortening of the colon.
BMS-986104	Not Specified	Dose-dependent inhibition of body weight loss and prevention of colon shortening, demonstrating efficacy equivalent to fingolimod in this model.[1][2]

Experimental Autoimmune Encephalomyelitis (EAE) Model in Mice



Treatment Group	Dose (mg/kg, p.o.)	Key Findings
Vehicle	-	Development of characteristic clinical signs of EAE, including tail limpness, hind limb weakness, and paralysis.
BMS-986104	Not Specified	Comparable efficacy to fingolimod in reducing the clinical severity of EAE.[4] The compound has also been noted for its potential remyelinating effects in a three-dimensional brain cell culture assay, which is relevant to the pathology of multiple sclerosis.[4]

Preclinical Pharmacokinetics of BMS-986104

Pharmacokinetic properties of BMS-986104 have been evaluated in preclinical species.

Species	Route of Administration	Key Parameters (Units)
Rat	Oral (p.o.)	Tmax: Not Specified Cmax: Not Specified Bioavailability: Not Specified BMS-986104 functions as a prodrug and is converted to the active phosphate metabolite, BMS- 986104-P, in vivo.[4]
Mouse	Oral (p.o.)	Tmax: Not Specified Cmax: Not Specified Bioavailability: Not Specified The compound has been shown to be orally bioavailable in mice.



Experimental Protocols In Vitro Assays

GTPyS Binding Assay

- Objective: To determine the agonist activity of BMS-986104-P at the S1P1 receptor by measuring the binding of [35S]GTPyS to G-proteins upon receptor activation.
- Methodology:
 - Membranes from cells recombinantly expressing human S1P1 are prepared.
 - Membranes are incubated with varying concentrations of BMS-986104-P in the presence of GDP and [35S]GTPyS.
 - The reaction is allowed to proceed at 30°C for a defined period.
 - The reaction is terminated by rapid filtration through a filter plate, which traps the membranes.
 - The amount of [35S]GTPyS bound to the membranes is quantified using a scintillation counter.
 - Data are analyzed to determine the EC50 value.

Receptor Internalization Assay

- Objective: To quantify the extent of S1P1 receptor internalization induced by BMS-986104-P.
- Methodology:
 - CHO cells stably expressing a tagged human S1P1 receptor (e.g., FLAG or HA tag) are used.
 - Cells are treated with varying concentrations of BMS-986104-P for a specific duration at 37°C.



- The amount of receptor remaining on the cell surface is quantified using an antibodybased detection method (e.g., ELISA or flow cytometry) targeting the extracellular tag.
- The percentage of receptor internalization is calculated relative to untreated cells.
- Data are analyzed to determine the EC50 and the maximal extent of internalization.

In Vivo Models

T-Cell Transfer Model of Colitis

- Objective: To evaluate the efficacy of BMS-986104 in a T-cell-mediated model of inflammatory bowel disease.
- Methodology:
 - A naive CD4+ T cell population (CD4+CD45RBhigh) is isolated from the spleens of donor mice.
 - These naive T cells are adoptively transferred into immunodeficient recipient mice (e.g., SCID or Rag1-/-).
 - The recipient mice develop colitis over several weeks, characterized by weight loss, diarrhea, and colonic inflammation.
 - BMS-986104 or vehicle is administered orally to the mice, typically starting before or at the onset of clinical signs.
 - Body weight is monitored regularly.
 - At the end of the study, the colons are excised, and their length and weight are measured.
 Histopathological analysis is performed to assess the degree of inflammation.

Experimental Autoimmune Encephalomyelitis (EAE)

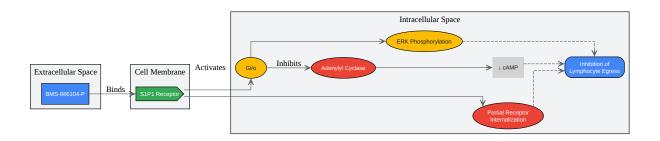
 Objective: To assess the therapeutic potential of BMS-986104 in a widely used animal model of multiple sclerosis.



Methodology:

- EAE is induced in susceptible mouse strains (e.g., C57BL/6) by immunization with a myelin antigen, such as myelin oligodendrocyte glycoprotein (MOG) 35-55 peptide, emulsified in Complete Freund's Adjuvant (CFA).
- Pertussis toxin is administered intraperitoneally on the day of immunization and two days later to facilitate the entry of inflammatory cells into the central nervous system.
- Mice are monitored daily for clinical signs of EAE, which are scored on a scale of 0 to 5 (0 = no signs, 5 = moribund).
- BMS-986104 or vehicle is administered orally, either prophylactically (before disease onset) or therapeutically (after disease onset).
- The primary endpoint is the clinical score. Secondary endpoints can include body weight changes and histological analysis of the spinal cord to assess inflammation and demyelination.

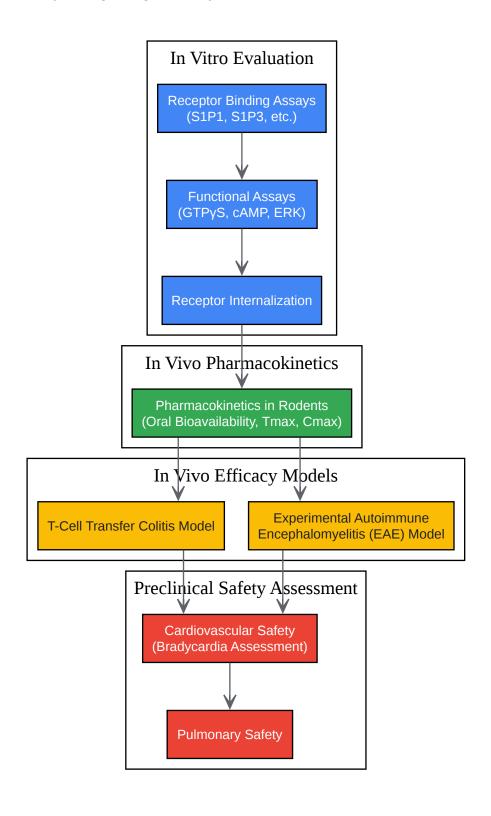
Mandatory Visualization



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Caption: S1P1 Receptor Signaling Pathway of BMS-986104-P.



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Caption: Preclinical Evaluation Workflow for BMS-986104.



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